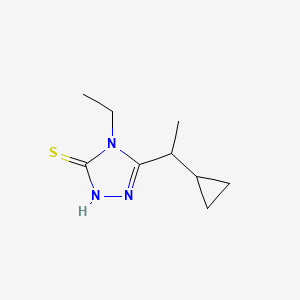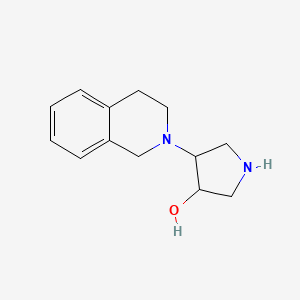
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is a compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline moiety fused with a pyrrolidine ring, making it a unique and interesting molecule for scientific research.
準備方法
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
科学的研究の応用
作用機序
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
類似化合物との比較
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the pyrrolidine ring but shares the tetrahydroisoquinoline core.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group attached to the nitrogen atom, known for its antineuroinflammatory properties.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another analog with a phenyl group at the 2-position, exhibiting different biological activities.
The uniqueness of this compound lies in its fused pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15/h1-4,12-14,16H,5-9H2 |
InChIキー |
YOMLWJZQKDDDDV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C3CNCC3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid](/img/structure/B13250760.png)
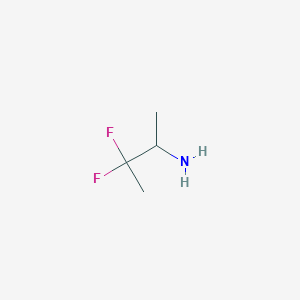
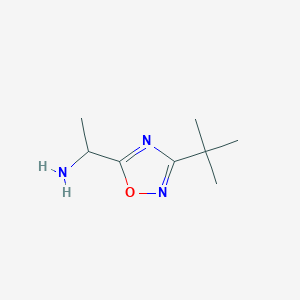
![3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B13250783.png)
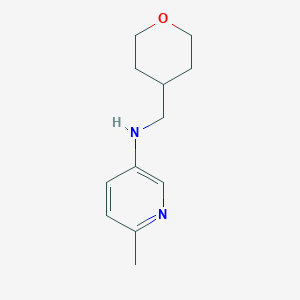
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine](/img/structure/B13250797.png)

![Methyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250809.png)
![2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13250816.png)
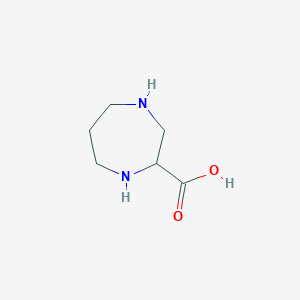
![2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13250829.png)
